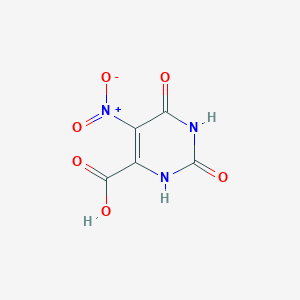

5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h(H,10,11)(H2,6,7,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGJGRWULGFTOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938865 | |

| Record name | 2,6-Dihydroxy-5-nitropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17687-24-0, 60779-49-9 | |

| Record name | 1,2,3,6-Tetrahydro-5-nitro-2,6-dioxo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17687-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17687-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dihydroxy-5-nitropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The most efficient synthesis involves direct nitration of orotic acid (1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid) using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The reaction proceeds via electrophilic aromatic substitution, where the nitro group replaces a hydrogen atom at the 5-position of the pyrimidine ring.

-

Reagents :

-

Orotic acid (1.28 mol, 99.64% purity)

-

65% HNO₃ (2.56 mol)

-

98% H₂SO₄ (7.68 mol)

-

-

Conditions :

-

Temperature: 50–55°C

-

Time: 3 hours

-

-

Workup :

-

Quenching in water (800 mL) at 0–10°C

-

Filtration and drying at 50–60°C

-

This method achieves a 90% yield with a purity of 98.89% (HPLC). The molar ratio of H₂SO₄:HNO₃ (3:1) ensures optimal protonation of the nitronium ion (NO₂⁺), enhancing electrophilicity.

Advantages Over Traditional Methods

-

Safety : Eliminates the use of fuming nitric acid, reducing the risk of nitrogen dioxide (NO₂) generation.

-

Scalability : Semi-batch processing allows portionwise addition of orotic acid, preventing exothermic spikes.

-

Purification : The product precipitates as the free acid, avoiding salt formation and simplifying isolation.

Nitration-Oxidation of 4-Methyluracil

Historical Context and Limitations

An older method (DD 126 811) involves nitration of 4-methyluracil followed by oxidation:

Step 1: Nitration of 4-Methyluracil

-

Reagents : Fuming HNO₃ (20–30°C)

-

Product : 4-Methyl-5-nitrouracil

Step 2: Oxidation to Nitroorotic Acid

Comparative Analysis

| Parameter | Direct Nitration of Orotic Acid | Nitration-Oxidation of 4-Methyluracil |

|---|---|---|

| Yield | 90% | 80% |

| Byproducts | Minimal | NO₂ gas |

| Temperature Control | Moderate (50–55°C) | Critical (20–100°C) |

| Industrial Feasibility | High (no specialized equipment) | Low (safety risks) |

The direct nitration method supersedes this approach due to its operational simplicity and reduced environmental impact.

Mechanistic Insights and Byproduct Management

Role of Sulfuric Acid

Sulfuric acid acts as both a catalyst and dehydrating agent, stabilizing the nitronium ion and driving the reaction to completion. Excess H₂SO₄ (molar ratio 3:1 vs. HNO₃) ensures full protonation of the pyrimidine ring, directing nitration to the 5-position.

Hydrate Formation

The product often crystallizes as a hydrate, requiring careful drying at 50–60°C to obtain the anhydrous form.

Industrial-Scale Optimization

Semi-Batch Processing

Portionwise addition of orotic acid to the acid mixture prevents localized overheating, enabling safer scale-up.

Environmental Considerations

-

Waste Management : Neutralization of spent acids with aqueous bases minimizes ecological impact.

-

Recycling : Unreacted HNO₃ can be recovered via distillation.

Emerging Synthetic Routes

Microwave-Assisted Synthesis

Preliminary studies suggest microwave irradiation can reduce reaction times by 40%, though scalability challenges persist.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Esterification: Alcohols, acidic catalysts like sulfuric acid.

Major Products Formed

Reduction: 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate.

Scientific Research Applications

5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with nucleic acid synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in the Pyrimidine Core

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Functional Group Impact: Nitro Group (5-Nitroorotic Acid): The -NO₂ group significantly increases acidity (pKa ~1–2 estimated) compared to orotic acid (pKa ~2.3 for -COOH) due to electron withdrawal . Ester Derivatives: Ethyl or methyl esters (e.g., Methyl 2,6-dioxo-...carboxylate) reduce water solubility but improve compatibility with non-polar solvents, relevant in bio-lubricant formulations .

Biological Relevance :

- 5-Nitroorotic Acid : The nitro group may confer antimicrobial or cytotoxic properties, as seen in nitrated heterocycles .

- Orotic Acid : A precursor in nucleotide synthesis; disruptions in its metabolism are linked to orotic aciduria .

Crystallographic and Computational Studies :

Industrial and Pharmaceutical Potential

- Bio-lubricants: Ethyl ester derivatives of related dioxane/dioxepane compounds (e.g., Ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate) exhibit promising lubricant properties (density ~0.91 g/cm³, iodine value <10), suggesting nitroorotic acid esters could be explored similarly .

- Drug Design : The nitro group in 5-nitroorotic acid may act as a pharmacophore in antimetabolites or kinase inhibitors, analogous to 5-fluorouracil .

Biological Activity

5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, commonly referred to as 5-nitroorotic acid , is a significant compound in the field of medicinal chemistry and biochemistry. This article delves into its biological activities, mechanisms of action, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of 5-nitroorotic acid is with a molecular weight of 201.09 g/mol. The compound features a nitro group and two carbonyl groups within a pyrimidine ring structure. Its CAS number is 17687-24-0.

1. Role in Pyrimidine Biosynthesis

5-Nitroorotic acid serves as an important intermediate in the pyrimidine biosynthesis pathway , which is crucial for the synthesis of nucleotides necessary for DNA and RNA production. It is particularly involved in the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme that catalyzes the conversion of dihydroorotic acid to orotic acid. Inhibition of DHODH disrupts nucleotide synthesis, making this compound a valuable tool in cancer research and drug development aimed at targeting rapidly dividing cells .

2. Antitumor Properties

Preliminary studies indicate that 5-nitroorotic acid exhibits antitumor activity by inhibiting cancer cell proliferation through its effects on nucleotide metabolism. By disrupting pyrimidine biosynthesis, it can lead to reduced DNA synthesis in cancer cells. This mechanism highlights its potential as a chemotherapeutic agent.

3. Antimicrobial Activity

Research has suggested that 5-nitroorotic acid may also possess antimicrobial properties . Its structural components allow it to interact with various biological targets, potentially leading to the inhibition of microbial growth. However, specific mechanisms of action remain under investigation.

Synthesis Methods

Various methods have been proposed for synthesizing 5-nitroorotic acid:

- Condensation Reactions : Utilizing starting materials such as urea and malonic acid derivatives.

- Nitrosation : Introducing the nitro group through nitration reactions on pyrimidine derivatives.

These methods can yield different derivatives that may enhance solubility or biological activity .

Case Studies

Several studies have explored the biological implications of 5-nitroorotic acid:

- Study on DHODH Inhibition : A study demonstrated that derivatives of 5-nitroorotic acid effectively inhibit DHODH activity in vitro, leading to decreased proliferation rates in various cancer cell lines.

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of 5-nitroorotic acid against multiple bacterial strains, showing promising results that warrant further exploration.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-nitroorotic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Potassium 5-nitroorotate | 65717-13-7 | 0.99 | Enhanced solubility |

| Methyl 5-nitroorotate | 200394-21-4 | 0.95 | Methyl ester derivative; altered reactivity |

| Ethyl 5-nitroorotate | 52047-16-2 | 0.93 | Ethyl ester derivative; different solubility profile |

The unique arrangement of functional groups in 5-nitroorotic acid contributes to its distinct chemical properties and biological activities compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid?

A common approach involves coupling reactions using anhydrous solvents (e.g., DMF) and activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine. For example, similar pyrimidine derivatives have been synthesized with yields exceeding 90% by optimizing stoichiometry and reaction time under nitrogen atmospheres . Purification via silica gel chromatography is recommended to isolate the product.

Q. How should researchers handle and store this compound to ensure stability?

Store the compound sealed in dry conditions at room temperature to prevent hydrolysis or degradation. Hazard statements (H315-H319-H335) indicate potential skin/eye irritation and respiratory sensitivity; use PPE and work in a fume hood .

Q. What analytical techniques confirm the compound’s purity and structure?

Use a combination of NMR (to verify nitro and carboxylic proton environments), HPLC (for purity >95%), and mass spectrometry (exact mass matching, e.g., 267.20 g/mol for analogous compounds). X-ray crystallography can resolve structural ambiguities .

Q. What are the solubility properties of this compound in common solvents?

Pyrimidine-carboxylic acid derivatives typically show limited solubility in non-polar solvents but dissolve in DMSO or DMF. Solubility tests should precede experimental design, with sonication or gentle heating (≤40°C) to avoid decomposition .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Comparative analysis with structurally similar compounds (e.g., 5-amino analogs) helps assign peaks. For example, nitro groups induce downfield shifts in NMR (δ 8.2–8.5 ppm for aromatic protons). Use 2D NMR (COSY, HSQC) or computational modeling to validate assignments .

Q. What computational methods are suitable for studying its reactivity and electronic properties?

Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites. Docking studies (e.g., AutoDock Vina) may elucidate interactions with biological targets, as demonstrated for pyrimidine-based antimicrobial agents .

Q. How does the nitro group’s position influence biological activity compared to amino analogs?

The nitro group enhances electron-withdrawing effects, potentially increasing binding affinity to enzymes like dihydrofolate reductase. Compare IC values of nitro vs. amino derivatives in enzymatic assays, as seen in antitumor pyrrolo-pyrimidine studies .

Q. What strategies optimize reaction yields in large-scale synthesis?

Optimize coupling reagent equivalents (e.g., HATU or CDI) and monitor reaction progress via TLC. Scale-up trials under inert atmospheres with controlled heating (50–60°C) improve reproducibility. High yields (>85%) are achievable with stepwise purification .

Q. What challenges arise in crystallizing this compound for X-ray diffraction?

Nitro and carboxylic groups may hinder crystal formation. Co-crystallization with counterions (e.g., N,N-diethylanilinium) or using slow evaporation in polar aprotic solvents (acetonitrile/ethanol mixtures) can improve crystal quality .

Q. How do pH and temperature affect its stability in aqueous solutions?

Stability studies using HPLC at varying pH (2–10) and temperatures (4–37°C) are critical. Carboxylic acid deprotonation above pH 6 may reduce solubility, while nitro groups are prone to reduction under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.